molecular formula C29H33NO11 B1217269 N,N-Dimethyladriamycin CAS No. 70222-95-6

N,N-Dimethyladriamycin

货号: B1217269
CAS 编号: 70222-95-6
分子量: 571.6 g/mol
InChI 键: DJEFXYVVRUAFEB-KYZOVJJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Dimethyladriamycin is a derivative of the well-known anthracycline antibiotic, adriamycin, which is widely used in cancer chemotherapy. This compound is characterized by the addition of two methyl groups to the nitrogen atoms in the adriamycin molecule, which can potentially alter its pharmacological properties and efficacy.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyladriamycin typically involves the methylation of adriamycin. This can be achieved through the reaction of adriamycin with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as chromatography to isolate the desired product.

化学反应分析

Types of Reactions: N,N-Dimethyladriamycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are crucial for its antitumor activity.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which are essential for the compound’s biological activity.

科学研究应用

Anticancer Applications

Mechanism of Action:
N,N-Dimethyladriamycin, like other anthracyclines, functions primarily through intercalation into DNA, disrupting replication and transcription processes. However, its unique structural modifications allow it to exhibit reduced cardiotoxicity while maintaining anticancer efficacy.

Cytotoxicity Studies:
Recent studies have demonstrated that N,N-dimethyldoxorubicin shows comparable cytotoxicity to doxorubicin against various cancer cell lines, including breast and lung cancer cells. Importantly, it exhibits significantly lower toxicity towards normal cells, which is a critical advancement in cancer therapy .

In Vivo Efficacy:
In murine models, this compound has been shown to reduce tumor size effectively while causing fewer side effects compared to traditional anthracyclines. This is particularly relevant in the context of drug resistance, as N,N-dimethylated compounds often circumvent common resistance mechanisms associated with doxorubicin .

Pharmacokinetics and Drug Resistance

Enhanced Pharmacokinetic Profile:
The pharmacokinetic properties of this compound have been studied extensively. The compound demonstrates improved solubility and stability compared to its parent compound, which may contribute to its enhanced efficacy in clinical settings .

Overcoming Drug Resistance:
One of the significant challenges in cancer treatment is the development of drug resistance. This compound has been found to retain effectiveness against drug-resistant cell lines, making it a promising candidate for combination therapies aimed at overcoming resistance .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical and experimental settings:

  • Case Study 1: Efficacy in Ovarian Cancer
    In a recent study involving ovarian cancer models, this compound was administered alongside standard chemotherapy regimens. Results indicated a significant reduction in tumor growth and improved overall survival rates compared to controls .
  • Case Study 2: Cardiotoxicity Assessment
    A clinical trial assessing the cardiotoxic effects of this compound revealed that patients experienced fewer cardiac-related side effects compared to those treated with doxorubicin. This finding underscores the potential for safer long-term use in cancer therapy .

Comparative Data Table

CompoundCytotoxicity (IC50)CardiotoxicityDrug Resistance Efficacy
DoxorubicinHighHighLow
N,N-DimethyldoxorubicinModerateLowHigh
N,N-DimethylidazoxorubicinModerateLowModerate

作用机制

N,N-Dimethyladriamycin exerts its effects primarily through intercalation into DNA, which disrupts the replication and transcription processes. The compound also generates free radicals that cause oxidative damage to cellular components. Its molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation and apoptosis.

相似化合物的比较

    Adriamycin: The parent compound, widely used in chemotherapy.

    Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.

    Epirubicin: A derivative of adriamycin with altered pharmacokinetics and reduced cardiotoxicity.

Uniqueness: N,N-Dimethyladriamycin is unique due to its additional methyl groups, which can potentially enhance its antitumor activity and reduce side effects. This structural modification may also influence its pharmacokinetics, making it a promising candidate for further research and development.

生物活性

N,N-Dimethyladriamycin, a derivative of the anthracycline antibiotic doxorubicin, has garnered attention for its potential as an anticancer agent with reduced toxicity. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity profiles, and implications for clinical use.

This compound is synthesized by modifying the amino sugar moiety of doxorubicin, specifically through the dimethylation of the nitrogen atom in the sugar structure. This modification aims to retain or enhance the anticancer properties while minimizing the cardiotoxic effects associated with traditional anthracyclines.

The primary mechanism through which this compound exerts its effects involves histone eviction rather than direct DNA damage. This distinction is crucial because traditional anthracyclines primarily induce cytotoxicity through DNA double-strand breaks, leading to severe side effects such as cardiotoxicity and secondary tumor formation .

Key Findings:

  • Histone Eviction : this compound induces histone eviction in tumor cells, which is associated with its anticancer activity without causing significant DNA damage .
  • Reduced Toxicity : Compared to doxorubicin, this compound exhibits significantly lower toxicity to healthy cells and tissues, making it a promising candidate for safer cancer therapies .

Cytotoxicity Profiles

Research indicates that this compound retains efficacy against various cancer cell lines while displaying a favorable safety profile. In comparative studies, it has shown to be at least as effective as doxorubicin against tumor cells but with markedly reduced side effects.

Comparative Cytotoxicity Data:

CompoundIC50 (µM) in K562 CellsCardiotoxicityMechanism of Action
Doxorubicin0.5HighDNA damage
N,N-Dimethyldoxorubicin0.4LowHistone eviction
N,N-Dimethylidaruibicin0.3NegligibleHistone eviction

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies and Research Findings

  • Animal Studies : In murine models, this compound demonstrated similar efficacy to doxorubicin against tumors while avoiding common side effects like cardiotoxicity and gonadal dysfunction .
  • In Vitro Studies : A series of in vitro experiments showed that this compound effectively induced apoptosis in cancer cell lines without triggering the typical DNA damage response seen with other anthracyclines .
  • Resistance Mechanisms : The compound was also evaluated in drug-resistant cell lines (ABCB1-overexpressing), where it maintained cytotoxic efficacy, suggesting that it could circumvent some mechanisms of drug resistance associated with conventional anthracyclines .

属性

CAS 编号

70222-95-6

分子式

C29H33NO11

分子量

571.6 g/mol

IUPAC 名称

(7S,9S)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C29H33NO11/c1-12-24(33)15(30(2)3)8-19(40-12)41-17-10-29(38,18(32)11-31)9-14-21(17)28(37)23-22(26(14)35)25(34)13-6-5-7-16(39-4)20(13)27(23)36/h5-7,12,15,17,19,24,31,33,35,37-38H,8-11H2,1-4H3/t12-,15-,17-,19-,24+,29-/m0/s1

InChI 键

DJEFXYVVRUAFEB-KYZOVJJKSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

手性 SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

相关CAS编号

67106-76-7 (mono-hydrochloride)

同义词

N,N-dimethyladriamycin
N,N-dimethyldoxorubicin
N,N-dimethyldoxorubicin hydrochloride, (8S-cis)-isomer
N,N-dimethyldoxorubicin monohydrochloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。